molecular formula C12H10N2 B8709248 N-(1-Naphthyl)-N-cyanomethylamine

N-(1-Naphthyl)-N-cyanomethylamine

Cat. No. B8709248
M. Wt: 182.22 g/mol
InChI Key: BTKHOAUKROJSTQ-UHFFFAOYSA-N
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Patent
US05798390

Procedure details

In a 2 neck round bottom flask, equipped with a magnetic stir bar and reflux condenser, was placed N,N-dimethyl-1-naphthylamine (4.35 g, 25.4 mmol, and BrCN (2.99 g, 28.2 mmol) in a single portion. This suspension was placed in an oil bath (preheated, 90° C.) and allowed to stir and reflux under N2 for 21 hours. During this time a gas was given off, detected by bubbler placed over the reflux condenser. The reaction was followed by TLC, using methylene chloride as the solvent and viewed under UV. After the 21 hours, the mixture was cooled, 100 ml of ether was added and the insoluble quaternary salt (669 mg) was filtered off. The ether filtrate was extracted with an aqueous 5M HCl solution (4×, 30 ml) and washed with water (5×, 20 ml). The ether was dried over anhydrous granular K2CO3, filtered, then concentrated to dryness, then distilled by bulb to bulb distillation at reduced pressure to afford the yellow oil of the N-methyl-N-(1-naphthyl)cyanamide (2.22 g, 48%. b.p. 180° C./1.5 mm Hg (Cressman, Homer, W. J., Org. Synth. collective vol.3, 608), 170°-171° C./1 mm Hg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.99 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6][CH:5]=1)[CH3:3].BrC#[N:16].C(Cl)Cl>CCOCC>[CH3:3][N:2]([C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6][CH:5]=1)[C:1]#[N:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C1=CC=CC2=CC=CC=C12
Step Two
Name
Quantity
2.99 g
Type
reactant
Smiles
BrC#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 2 neck round bottom flask, equipped with a magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
This suspension was placed in an oil bath
CUSTOM
Type
CUSTOM
Details
(preheated, 90° C.)
TEMPERATURE
Type
TEMPERATURE
Details
reflux under N2 for 21 hours
Duration
21 h
TEMPERATURE
Type
TEMPERATURE
Details
After the 21 hours, the mixture was cooled
Duration
21 h
FILTRATION
Type
FILTRATION
Details
the insoluble quaternary salt (669 mg) was filtered off
EXTRACTION
Type
EXTRACTION
Details
The ether filtrate was extracted with an aqueous 5M HCl solution (4×, 30 ml)
WASH
Type
WASH
Details
washed with water (5×, 20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether was dried over anhydrous granular K2CO3
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISTILLATION
Type
DISTILLATION
Details
distilled by bulb to bulb distillation at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN(C#N)C1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 2.22 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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